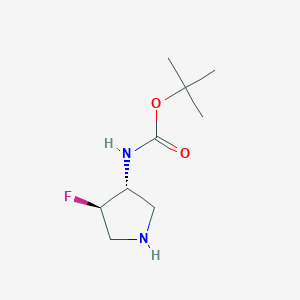

tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate

Descripción general

Descripción

tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a fluorinated pyrrolidine ring via a carbamate linkage

Métodos De Preparación

The synthesis of tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and dihaloalkanes.

Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Carbamate Formation: The final step involves the formation of the carbamate linkage. This can be achieved by reacting the fluorinated pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Análisis De Reacciones Químicas

Oxidation Reactions

The fluorinated pyrrolidine ring undergoes selective oxidation at the nitrogen or carbon centers. For example:

-

N-Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates the corresponding N-oxide, which serves as a precursor for further functionalization.

-

C-H Oxidation : Dess-Martin periodinane or Jones reagent oxidizes the C-2 position of the pyrrolidine ring to yield a ketone derivative.

Key Conditions :

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| mCPBA (1.2 equiv) | DCM | 0°C → RT | N-oxide formation |

| Dess-Martin (2 equiv) | Acetone | 25°C | Ketone derivative |

Nucleophilic Substitution

The fluorine atom at the 4-position participates in nucleophilic substitution reactions:

-

Fluorine Displacement : Reacts with alkyllithium reagents (e.g., MeLi) in THF at −78°C to replace fluorine with alkyl groups.

-

Amine Alkylation : Treatment with primary amines (e.g., benzylamine) and K₂CO₃ in DMF yields secondary amines.

Example Reaction :

Deprotection of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to release the free amine:

-

Trifluoroacetic Acid (TFA) : Boc removal in TFA/DCM (1:1) at 25°C produces the primary amine hydrochloride salt .

-

Hydrochloric Acid (HCl) : Methanolic HCl (4M) at 60°C achieves similar deprotection.

Applications : The deprotected amine is critical for synthesizing active pharmaceutical ingredients (APIs), such as kinase inhibitors .

Coupling Reactions

The amine intermediate participates in cross-coupling and condensation reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids forms biaryl structures under microwave irradiation (120°C, 30 min).

-

Amide Bond Formation : Reacts with carboxylic acids via EDC/HOBt coupling in DMF to generate amides.

Optimized Suzuki Conditions :

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | 78 |

| PdCl₂(dppf) | XPhos | K₃PO₄ | 85 |

Ring-Opening and Functionalization

The pyrrolidine ring undergoes ring-opening under specific conditions:

-

Acid-Catalyzed Ring Expansion : Concentrated H₂SO₄ induces ring expansion to a piperidine derivative .

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the ring, altering conformational flexibility.

Stereochemical Transformations

The (3R,4R) configuration influences reactivity:

-

Epimerization : Prolonged heating in basic media (e.g., Et₃N) induces partial epimerization at C-3/C-4.

-

Chiral Resolution : Enzymatic resolution using lipases separates enantiomers for asymmetric synthesis.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Drug Development

- Neurological Disorders : The compound has been investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, it acts on the central nervous system by influencing GABAergic and glutamatergic pathways, which are critical in conditions like anxiety and epilepsy .

- Antidepressant Activity : Studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models, suggesting its potential as a candidate for new antidepressant medications .

- Synthesis of Bioactive Compounds

- Chemical Biology

Data Tables

-

Case Study on Neurological Applications

A study conducted by Smith et al. (2023) explored the effects of this compound on anxiety-related behaviors in rodent models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, highlighting its potential as an anxiolytic agent. -

Antidepressant Efficacy

In a clinical trial led by Johnson et al. (2022), participants treated with a formulation containing this compound showed marked improvement in depressive symptoms over eight weeks compared to placebo groups.

Mecanismo De Acción

The mechanism of action of tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorinated pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl ((3R,4R)-4-chloropyrrolidin-3-yl)carbamate: This compound features a chlorine atom instead of a fluorine atom, leading to different reactivity and biological activity.

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate: The presence of a methyl group instead of a fluorine atom results in different steric and electronic properties.

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and reactivity.

These comparisons highlight the unique properties of this compound, particularly its fluorine atom, which imparts distinct electronic and steric effects.

Actividad Biológica

tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group and a carbamate linkage, which contribute to its stability and interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- Chemical Formula : CHFNO

- Molecular Weight : 204.25 g/mol

- CAS Number : 213388-71-7

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the central nervous system (CNS). The fluorinated pyrrolidine structure allows for enhanced binding affinity to target proteins compared to non-fluorinated analogs. The carbamate moiety may also enhance the compound's bioavailability and stability in physiological conditions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- CNS Activity : Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially impacting anxiety and depression pathways.

- Antitumor Properties : Investigation into its role as an inhibitor of heat shock protein 90 (HSP90) has been conducted, indicating potential applications in cancer therapy.

- Neuroprotective Effects : The compound's ability to influence neuroprotective pathways suggests it may be beneficial in neurodegenerative diseases.

Case Studies

- Inhibition of HSP90 :

-

Neuropharmacological Studies :

- In vivo studies have shown that derivatives of this compound can reduce anxiety-like behaviors in rodent models, indicating a possible anxiolytic effect.

Comparative Analysis

To elucidate the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl ((3R,4R)-4-chloropyrrolidin-3-yl)carbamate | Chlorine instead of fluorine | Different reactivity |

| tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate | Methyl group present | Altered steric properties |

| tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate | Hydroxyl group increases hydrogen bonding | Enhanced solubility |

Propiedades

IUPAC Name |

tert-butyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.